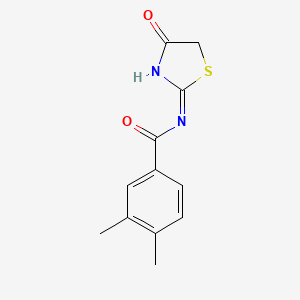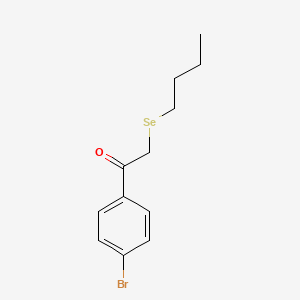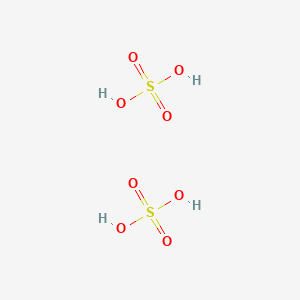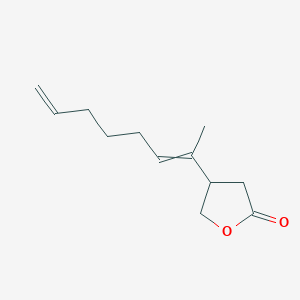
4-(Octa-2,7-dien-2-yl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octa-2,7-dien-2-yl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered lactone ring with an octadienyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octa-2,7-dien-2-yl)oxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an octadienyl alcohol with a lactone precursor in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Octa-2,7-dien-2-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: The octadienyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-(Octa-2,7-dien-2-yl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 4-(Octa-2,7-dien-2-yl)oxolan-2-one involves its interaction with specific molecular targets. The lactone ring can interact with enzymes, potentially inhibiting their activity. The octadienyl side chain may also play a role in modulating the compound’s biological effects by interacting with cellular membranes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyrolactone: Another lactone with a simpler structure, used as a solvent and in the synthesis of other chemicals.
Valerolactone: A five-membered lactone similar to 4-(Octa-2,7-dien-2-yl)oxolan-2-one but with different side chains and applications.
Caprolactone: A seven-membered lactone used in the production of biodegradable polymers.
Uniqueness
This compound is unique due to its octadienyl side chain, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
502760-25-0 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
4-octa-2,7-dien-2-yloxolan-2-one |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-7-10(2)11-8-12(13)14-9-11/h3,7,11H,1,4-6,8-9H2,2H3 |
Clé InChI |
LLMIITUGWBQTAC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCCC=C)C1CC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
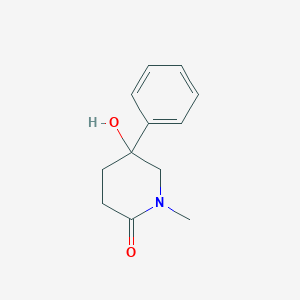
![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
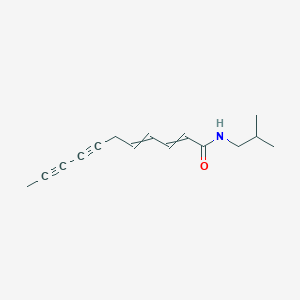
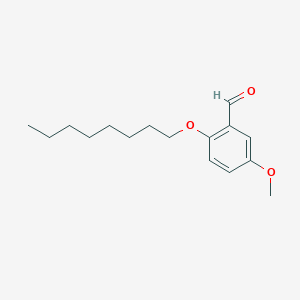
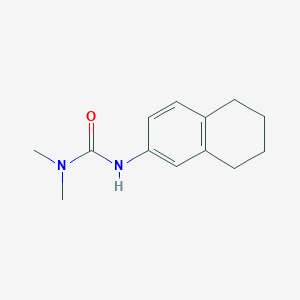
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
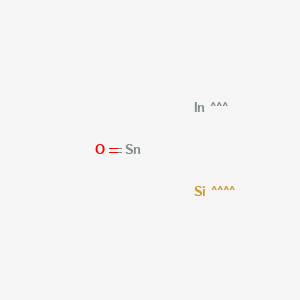

![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)
